7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-4-8-5-9-7(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQCCMRBSYSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=CN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Elucidating the Impact of Substituent Variations on Biological Activity
The biological activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents.
The N7 position of the pyrrolo[2,3-d]pyrimidine core is a key site for modification, significantly influencing the molecule's interaction with biological targets. While the prompt specifies the N7-methyl moiety, SAR studies often explore a range of substituents at this position to probe the binding pocket.
In studies targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), various N7-substituents have been evaluated. Modeling studies indicated that both hydrophobic groups, such as benzyl (B1604629) and cyclopropylmethyl, and hydrophilic groups, like (N-acetylpiperidin-4-yl)methyl and 2-(morpholin-4-yl)ethyl, could be accommodated at the N7-position. nih.gov This suggests the presence of a versatile pocket near the carbohydrate-binding region of the enzyme. nih.gov
For antiviral activity against Zika Virus (ZIKV), 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents. mdpi.com The nature of the substituent at the C7 position is crucial; for instance, 7-hetaryl-7-deazaadenosines have shown potent cytostatic effects. nih.govresearchgate.net The ability to attach substituents at the C7 position is a direct consequence of replacing the purine (B94841) N7 atom with a carbon, making the pyrrole (B145914) ring more electron-rich and amenable to modification. nih.govresearchgate.net
| N7-Substituent nih.gov | Target/Activity | SAR Implication |
| Benzyl | PfCDPK4 Inhibition | Hydrophobic groups are well-tolerated. |
| Cyclopropylmethyl | PfCDPK4 Inhibition | Docking scores are comparable to more hydrophilic groups. |
| (N-acetylpiperidin-4-yl)methyl | PfCDPK4 Inhibition | Demonstrates that hydrophilic groups can also achieve effective binding. |
| 2-(morpholin-4-yl)ethyl | PfCDPK4 Inhibition | Highlights the versatility of the enzyme's binding pocket at this position. |
Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. In the context of pyrrolo[2,3-d]pyrimidines, the position and nature of halogen substituents are critical determinants of activity and selectivity.
In a series of tricyclic pyrrolo[2,3-d]pyrimidines designed as antitumor agents, the introduction of electron-withdrawing groups, including halogens (F, Cl, Br), at the N-aryl group resulted in a loss of activity against certain cell lines. mdpi.com However, for other derivatives, halogenation was beneficial. Pyrrolo[2,3-d]pyrimidine-imines with a bromine atom at the C4-position of a phenyl ring showed significant antitumor activity against the HT-29 colon cancer cell line. mdpi.com
Studies on p21-activated kinase 4 (PAK4) inhibitors revealed that different halogen atoms (e.g., on a 2-benzene ring substituent) could alter the ring's position within the binding site. nih.gov This positional shift affects interactions with the hinge region of the kinase and the orientation of other parts of the molecule, ultimately influencing inhibitory potency. nih.gov For instance, the presence of 2-bromo, 2-chloro, and 2-fluoro substituents on a benzylidene moiety led to a downfield shift in the NMR signal of the benzylidene proton, indicating a change in the electronic environment. nih.gov
| Halogen Substitution mdpi.com | Position | Effect on Antitumor Activity |
| F, Cl, Br, CF3 | N-aryl group | Loss of activity. |
| Bromine | C4 of a phenyl ring | Significant activity on HT-29 cells. |
The introduction of hydroxyl groups and other polar functionalities can significantly impact a molecule's solubility and its ability to form hydrogen bonds with a biological target. The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides, related to the natural products toyocamycin (B1682990) and sangivamycin, highlights the exploration of such modifications to improve antiviral and cytotoxic activity. acs.org
In one study, a 3,4-dimethoxyphenyl substituent at the C5-position was found to form an additional hydrogen bond with an aspartate residue (Asp215) in the target enzyme's active site. nih.gov This demonstrates how hydroxyl groups, or their methylated counterparts (methoxy groups), can establish specific, potency-enhancing interactions.
Positional and Electronic Effects on Pharmacological Potency
The specific placement of substituents on the pyrrolo[2,3-d]pyrimidine scaffold and their electronic character are fundamental to modulating pharmacological efficacy.
The differential effects of substituents at various positions on the heterocyclic core are a central theme in the SAR of this class.
C2-Position: The introduction of a phenyl group at the C2-position of the pyrrole core has been shown to enhance antitumor activity. mdpi.com Further substitution on this 2-phenyl ring, particularly with halogens, can fine-tune this activity. mdpi.com
C4-Position: In the development of ZIKV inhibitors, the 4-position was identified as a key site for substitution, leading to the identification of active 4,7-disubstituted compounds. mdpi.com For a series of PAK4 inhibitors, substituents at the C4-position were shown to have strong interactions with charged residues in the enzyme's binding pocket. nih.gov
C5-Position: Aromatic substituents at the C5-position generally show good binding in PfCDPK4 inhibitors. nih.gov Larger aromatic systems, like naphthyl groups, were found to fill a large hydrophobic pocket more effectively than smaller phenyl groups. nih.gov The substitution pattern on these aryl rings is also crucial; a 2-methoxyphenyl group could engage in a pi-stacking interaction with a lysine (B10760008) residue (Lys99). nih.gov Toyocamycin, a natural product, features a nitrile group at the C5-position, which is critical to its biological activity. wikipedia.org
C6-Position: In a series of antifolate inhibitors, substitution at the C6-position was explored. nih.gov A 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine with a four-carbon linker to a side chain demonstrated remarkable potency and high selectivity for certain cellular uptake transporters. nih.gov
| Position | Substituent Type | Observed Effect | Target/Activity |
| C2 | Phenyl group | Enhanced antitumor activity mdpi.com | Antitumor |
| C4 | Various (e.g., imino groups) | Strong interaction with charged residues nih.gov | PAK4 Inhibition |
| C5 | Aryl groups (Naphthyl, Phenyl) | Fills hydrophobic pocket, pi-stacking nih.gov | PfCDPK4 Inhibition |
| C6 | Thienoyl-containing side chains | Potent and selective inhibition nih.gov | Antifolate/Antitumor |
The electronic nature of substituents can profoundly influence binding affinity and, consequently, biological efficacy. However, a simple correlation is not always evident.
In some cases, the introduction of electron-withdrawing groups (EWGs) such as F, Cl, Br, and CF₃ led to a decrease or complete loss of antitumor activity. mdpi.com This suggests that a certain electron density in that part of the molecule is required for optimal interaction.
Structural Determinants for Kinase Selectivity and Polypharmacology
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to its extensive use in the development of kinase inhibitors. nih.gov By systematically modifying substituents at various positions on the core structure, researchers can fine-tune the inhibitory activity against specific kinases or modulate the compound's profile to target multiple kinases, a concept known as polypharmacology.
Janus Kinase 1 (JAK1): Efforts to develop selective JAK1 inhibitors often start from the structure of tofacitinib (B832), an approved JAK inhibitor featuring the 7H-pyrrolo[2,3-d]pyrimidine core. acs.orgnih.gov SAR studies have focused on modifying the linker between the pyrrolopyrimidine core and the terminal functional group to achieve selectivity over other JAK family members, particularly JAK2, to avoid effects on hematopoiesis. acs.orgnih.gov
One approach involved replacing the piperidine (B6355638) linker of tofacitinib with a 5-azaspiro[2.4]heptan-7-amine moiety. nih.gov The (R)-enantiomer of this spirocyclic linker proved crucial for high-affinity binding to JAK1. nih.gov Specifically, compound (R)-6c, which combines the 7-deazapurine core with (R)-7-amino-5-azaspiro[2.4]heptane, showed an IC₅₀ of 8.5 nM for JAK1 and a 48-fold selectivity over JAK2. nih.gov Further modifications to the N5-position of the azaspiro ring revealed that adding a benzyl group (compound 9) enhanced JAK1 affinity and dramatically increased selectivity over JAK2 to 820-fold. nih.gov In another study, replacing the piperidine with a cis-cyclobutyl linker and adding a propanesulfonamide group led to PF-04965842, a clinical candidate with high selectivity for JAK1. acs.orgnih.gov
Interactive Table 1: SAR of 7H-pyrrolo[2,3-d]pyrimidine Derivatives for JAK1 Inhibition
| Compound | Core Scaffold | Linker/Side Chain Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| (R)-6c | 7H-pyrrolo[2,3-d]pyrimidine | (R)-7-amino-5-azaspiro[2.4]heptane with cyanoacetyl group | 8.5 | 405 | 48 |
| (S)-6c | 7H-pyrrolo[2,3-d]pyrimidine | (S)-7-amino-5-azaspiro[2.4]heptane with cyanoacetyl group | 790 | >10000 | >12 |
| 9 | 7H-pyrrolo[2,3-d]pyrimidine | (R)-7-amino-5-azaspiro[2.4]heptane with N-benzyl group | 120 | 98000 | 820 |
| PF-04965842 (25) | 7H-pyrrolo[2,3-d]pyrimidine | cis-3-aminocyclobutyl with propanesulfonamide | 4.9 (in whole blood assay) | 1370 (in whole blood assay) | 280 |
Data sourced from multiple studies. acs.orgnih.govnih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): The 7H-pyrrolo[2,3-d]pyrimidine scaffold is also a foundation for potent and selective CSF1R inhibitors. nih.goved.ac.uknih.gov SAR studies aimed to enhance CSF1R activity while minimizing inhibition of structurally related kinases like EGFR and the PDGFR family. nih.govacs.org Key modifications have been explored at the C4 and C6 positions of the pyrrolopyrimidine ring.
Initial work identified that benzyl-substituted pyrrolo[2,3-d]pyrimidines had CSF1R activity. nih.govacs.org A significant breakthrough was the introduction of an m-methyl group on the benzylamine (B48309) moiety at C4 (compound 23), which not only improved CSF1R inhibition but also drastically reduced EGFR activity, boosting selectivity. acs.org Further optimization at the C6-aryl position showed that pyridyl substituents (compounds 25–28) maintained good CSF1R activity and very low EGFR potency. acs.org Combining structural elements from the known CSF1R inhibitor Pexidartinib by introducing a pyridin-3-ylmethylamino)pyridin-3-yl group at C6 led to compound 12b, a highly potent inhibitor with low-nanomolar enzymatic activity. mdpi.com
Interactive Table 2: SAR of 7H-pyrrolo[2,3-d]pyrimidine Derivatives for CSF1R Inhibition
| Compound | C4-Substituent | C6-Substituent | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 1 | N-benzylamine | 4-hydroxyphenyl | 1.8 | 1.0 |
| 23 | N-(3-methylbenzyl)amine | 4-hydroxyphenyl | 0.8 | 320 |
| 25 | N-(3-methylbenzyl)amine | 4-(pyridin-2-yl)phenyl | 0.6 | >10000 |
| 12b | N-(3-methylbenzyl)amine | 6-((pyridin-3-ylmethyl)amino)pyridin-3-yl | 1.7 | Not Reported |
Data sourced from multiple studies. acs.orgmdpi.com
RET Kinase: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively studied as inhibitors of both wild-type and mutant forms of RET kinase, an important target in certain cancers. nih.govnih.govarizona.edu A detailed SAR analysis revealed that substitutions at multiple positions of the scaffold are critical for potency. nih.gov The central phenyl ring connecting the pyrrolopyrimidine core to a "back pocket" binding moiety is crucial, with a 1,4-substitution pattern being highly favorable over a 1,3-pattern. nih.gov
For the back-pocket region, a 5-tert-butylisoxazole group was found to confer excellent activity. nih.gov The lead compound from this series, compound 59, demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.govmedchemexpress.com Another series explored substitutions at the R1 position, finding that a meta-phenol or, even better, a meta-aniline group was ideal for RET activity. nih.gov The aniline (B41778) compound 10 showed enhanced potency and increased selectivity against KDR compared to its phenolic counterpart (compound 8). nih.gov
Interactive Table 3: SAR of 7H-pyrrolo[2,3-d]pyrimidine Derivatives for RET Inhibition
| Compound | Key Structural Features | RET-wt IC₅₀ (nM) | RET V804M IC₅₀ (nM) |
| 59 | C6-(5-tert-butylisoxazole-3-yl) via phenyl linker | 2.9 | 10.9 |
| 8 | R1 = m-phenol; piperazine (B1678402) linker | 3.2 (cellular) | Not Reported |
| 10 | R1 = m-aniline; piperazine linker | 0.8 (cellular) | Not Reported |
Data sourced from multiple studies. nih.govnih.govmedchemexpress.com
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many multi-kinase inhibitors. nih.gov The structural features that confer binding to the conserved ATP pocket of one kinase can often be adapted to inhibit others, and subtle modifications can shift the selectivity profile. rjeid.comnih.gov For example, many pyrrolopyrimidine derivatives show activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). rjeid.comnih.gov
The development of CSF1R inhibitors based on this scaffold provides a clear example of modulating RTK activity. The initial hits were also potent EGFR inhibitors. nih.govacs.org The SAR exploration was specifically aimed at reducing EGFR activity while maintaining or improving CSF1R potency. Introducing an m-methyl group on the C4-benzylamine moiety was a key discovery that shifted selectivity dramatically away from EGFR. acs.org Similarly, developing selective RET inhibitors required careful optimization to minimize activity against other RTKs like KDR (VEGFR2). The transition from a phenol (B47542) to an aniline group at the R1 position was shown to be a successful strategy for increasing KDR selectivity. nih.gov This demonstrates that specific, targeted modifications allow for the deliberate modulation of activity against a panel of RTKs, enabling the design of compounds with a desired polypharmacology profile.
SAR for Antiviral and Antimicrobial Activities
Beyond kinase inhibition, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential as an antiviral and antimicrobial agent, owing to its structural resemblance to nucleosides. researchgate.netsemanticscholar.org
The discovery of a 7H-pyrrolo[2,3-d]pyrimidine derivative (compound 1) as a Zika virus (ZIKV) inhibitor prompted broader SAR studies. nih.govnih.gov These studies revealed that the 4,7-disubstituted pattern is a promising new chemotype for anti-flavivirus drug design. nih.govnih.gov
The SAR investigation focused on modifying the substituents at position 7 (Ring A) and position 4 (Ring B) of the core scaffold. nih.gov
Position 7 (Ring A): A benzyl group was generally preferred. A p-nitrobenzyl or p-cyanobenzyl group often elicited the highest antiviral activity. nih.gov
Position 4 (Ring B): An m-chlorobenzylamine substituent was found to be highly effective. nih.gov
Compound 8, which features a p-cyanobenzyl group at C7 and an m-chlorobenzylamine at C4, and compound 11, with a p-nitrobenzyl group at C7, both showed promising activity against ZIKV and Dengue virus (DENV). nih.gov This suggests a common mechanism of action against flaviviruses for this class of compounds. nih.gov
Interactive Table 4: SAR of 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines Against ZIKV
| Compound | C7-Substituent (Ring A) | C4-Substituent (Ring B) | ZIKV Inhibition (%) at 8.5 µM |
| 1 | p-Nitrobenzyl | Benzylamine | 99.9 |
| 8 | p-Cyanobenzyl | m-Chlorobenzylamine | 99.9 |
| 11 | p-Nitrobenzyl | m-Chlorobenzylamine | 99.9 |
| 23 | Benzyl | m-Chlorobenzylamine | 99.8 |
Data sourced from a study on ZIKV inhibitors. nih.gov
The 7H-pyrrolo[2,3-d]pyrimidine core has also been explored for direct antimicrobial properties. A series of novel derivatives were synthesized and tested against various bacterial and fungal strains. nih.govresearchgate.net
For antifungal activity , several compounds showed excellent potency against Candida albicans, surpassing the standard drug fluconazole (B54011). nih.govresearchgate.net Compounds 3a-d, 7a, 7e, and 11d were particularly effective. nih.gov
For antibacterial activity , the primary target has been Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov One study found that compounds 3b, 3c, and 7e exhibited strong activity, with a Minimum Inhibitory Concentration (MIC) lower than the standard drug ampicillin (B1664943). nih.govresearchgate.net A separate SAR study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified halogenation as a key factor for anti-S. aureus activity. nih.gov Potency was highly dependent on having a bromo or iodo substitution on the C4-benzylamine group, combined with a hydroxyl group in the meta or para position of the C6-aryl unit. nih.gov The most active compounds had MIC values of 8 mg/L, which dropped to 1-2 mg/L when combined with an antimicrobial peptide, indicating a synergistic effect. nih.gov
Interactive Table 5: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Organism | Key Structural Feature(s) | MIC (mg/mL) |
| 3b | S. aureus | R = Br on pyrrole precursor | 0.31 |
| 3c | S. aureus | R = Cl on pyrrole precursor | 0.31 |
| 7e | S. aureus | R = F on pyrrole precursor | 0.31 |
| Ampicillin (Standard) | S. aureus | - | 0.62 |
| 3a-d, 7a, 7e, 11d | C. albicans | Various substitutions | 0.31 - 0.62 |
| Fluconazole (Standard) | C. albicans | - | 1.5 |
Data sourced from a study on antimicrobial pyrrolopyrimidines. nih.govresearchgate.net
Biological Activities and Pharmacological Mechanisms of 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine Analogs Preclinical Focus
Mechanisms of Enzyme Inhibition
Analogs of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated a wide array of biological activities, primarily centered on the inhibition of key enzymes involved in critical cellular processes. These activities are of significant interest in preclinical research for the development of new therapeutic agents.
Certain pyrrolo[2,3-d]pyrimidine derivatives function as antifolates, targeting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. A notable example is the pyrrolo[2,3-d]pyrimidine-based antifolate, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-benzoyl]-L-glutamic acid (LY231514), which has been shown to inhibit DHFR. nih.gov The inhibitory potency of LY231514 against DHFR is significant, with the parent monoglutamate form exhibiting a Ki value of 7.0 nM. nih.gov This inhibitory activity is further enhanced upon polyglutamation, a metabolic process that traps the drug inside the cell; the pentaglutamate of LY231514 has a Ki of 7.2 nM for DHFR. nih.gov
Another pyrrolo[2,3-d]pyrimidine analog, the classical compound N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (compound 4), has been identified as a potent dual inhibitor of both human thymidylate synthase (TS) and human DHFR, with an IC50 value of 420 nM for the latter. researchgate.net The inhibition of DHFR by these compounds disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the interruption of DNA and RNA synthesis. nih.govnih.gov
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs against DHFR
| Compound | Target | Inhibitory Activity |
|---|---|---|
| LY231514 (monoglutamate) | DHFR | Ki = 7.0 nM nih.gov |
| LY231514 (pentaglutamate) | DHFR | Ki = 7.2 nM nih.gov |
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Its structural resemblance to adenine, the core component of adenosine (B11128) triphosphate (ATP), allows these compounds to act as ATP-competitive inhibitors, binding to the ATP-binding site of various kinases and preventing their catalytic activity. nih.gov This mechanism has been exploited to develop inhibitors for a range of kinases implicated in cancer and other diseases.
For instance, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), a kinase overexpressed in several cancers. nih.govnih.gov Molecular dynamics simulations have shown that these inhibitors form strong interactions with the hinge region of the kinase domain. nih.gov
Furthermore, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized as multi-targeted kinase inhibitors. mdpi.comnih.gov One of the most potent compounds in this series, compound 5k, demonstrated significant inhibitory activity against several kinases, with IC50 values comparable to the established multi-kinase inhibitor sunitinib. mdpi.com Pyrrolopyrimidine-based compounds have also been developed as potent inhibitors of protein kinase B (Akt), with some demonstrating the ability to reduce phospho-PRAS40 levels in cell lines and xenograft models. nih.gov
Other kinases targeted by pyrrolo[2,3-d]pyrimidine derivatives in a preclinical setting include mutant Epidermal Growth Factor Receptor (EGFR), with one compound exhibiting up to 104-fold greater potency against the T790M mutant EGFR compared to the wild-type. nih.gov Additionally, a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been designed as inhibitors of Monopolar spindle kinase 1 (Mps1), a key component of the spindle assembly checkpoint. nih.gov
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs against Various Kinases
| Compound Series/Name | Target Kinase(s) | IC50 Values |
|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., 5k) | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 12i) | T790M mutant EGFR | 0.21 nM nih.gov |
The antibacterial potential of pyrrolo[2,3-d]pyrimidine analogs has been explored through the targeting of essential bacterial proteins. One such target is the filamenting temperature-sensitive mutant Z (FtsZ) protein, which plays a central role in bacterial cell division. nih.gov A series of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and evaluated for their antibacterial activities. nih.gov
Among these, compound B6 was identified as a potent inhibitor of FtsZ from Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The inhibitory mechanism involves the interaction of compound B6 with XooFtsZ, which in turn inhibits its GTPase activity. nih.gov This disruption of FtsZ function leads to bacterial cell elongation and ultimately cell death. nih.gov The IC50 value of compound B6 against XooFtsZ was determined to be 235.0 μM in a GTPase activity assay. nih.gov
Table 3: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Analog against a Microbial Target
| Compound | Target | Inhibitory Activity |
|---|
Modulation of Cellular Processes
The enzymatic inhibition exerted by this compound analogs translates into the modulation of critical cellular processes, including cell division and the synthesis of nucleic acids.
Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent microtubule-targeting agents, exhibiting antimitotic effects by disrupting microtubule dynamics. nih.gov One such molecule, a pyrrolopyrimidine named PP-13, was found to induce a transient mitotic blockade by interfering with mitotic spindle organization and microtubule dynamics. nih.gov PP-13 acts as a microtubule-destabilizing agent by binding directly to the colchicine (B1669291) site on β-tubulin. nih.gov
In a similar vein, a series of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been synthesized and shown to possess microtubule inhibition capabilities. nih.gov Certain compounds from this series demonstrated potent single-digit micromolar tumor cell cytotoxicity and microtubule inhibition. nih.gov Furthermore, novel N5-substituted-pyrrolo[3,2-d]pyrimidines have been discovered as microtubule depolymerizing agents with one to two-digit nanomolar IC50 inhibitors of cancer cells in culture. nih.gov These compounds are effective against multidrug-resistant cancer cells, highlighting their potential as next-generation antimitotic agents. nih.govnih.gov
Table 4: Antimitotic Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound Series/Name | Cellular Effect | IC50 Values (Cancer Cell Lines) |
|---|---|---|
| PP-13 | Microtubule destabilization, mitotic blockade nih.gov | Not specified |
| 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines | Microtubule inhibition nih.gov | Single-digit micromolar range nih.gov |
The inhibition of DHFR by pyrrolo[2,3-d]pyrimidine analogs, as detailed in section 4.1.1, directly interferes with nucleic acid synthesis. DHFR is critical for regenerating tetrahydrofolate, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. nih.govnih.gov The inhibition of DHFR by compounds like LY231514 can therefore halt these synthesis pathways, leading to cytotoxicity in proliferating cells. nih.gov
Furthermore, some 7-deazapurine nucleoside analogs, which share the pyrrolo[2,3-d]pyrimidine core structure, have been shown to be activated within cancer cells through phosphorylation. researchgate.net These activated forms can then be incorporated into both RNA, leading to an inhibition of protein synthesis, and DNA, causing DNA damage. researchgate.net This dual mechanism of action underscores the multifaceted interference of these compounds with nucleic acid pathways.
Induction of Apoptosis in Cell Lines
Analogs of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential as inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' are a class of compounds that have shown promising cytotoxic effects. nih.gov In mechanistic studies, the lead compound from this series, 5k , was found to trigger cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by a significant upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
In a separate study, a 7-H-pyrrolo[2,3-d]pyrimidine derivative, referred to as 7-HPPD , was shown to suppress the growth of gastric cancer cells (MKN28 and MKN74) by inducing apoptosis. research-nexus.net Treatment with 7-HPPD led to a concentration-dependent increase in the activity of caspases-8, -9, and -3, as well as cleavage of PARP, a key substrate of executioner caspases. research-nexus.net The study also noted a significant rise in the production of reactive oxygen species (ROS), which can act as a stimulant for apoptosis. research-nexus.net
Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties have been synthesized and evaluated for their anticancer activity. nih.gov Compounds 9e , 10a , and 10b were identified as potent cytotoxic agents against lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, respectively. nih.gov Flow cytometry analysis confirmed that these compounds induce apoptosis, leading to a significant increase in the population of late apoptotic cells and causing cell cycle arrest. nih.gov Western blot analysis indicated that this apoptosis is mediated through the intrinsic pathway. nih.gov
Table 1: Apoptosis Induction by 7H-pyrrolo[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Key Apoptotic Events Observed | Source(s) |
|---|---|---|---|
| Compound 5k | HepG2 (Liver) | Increased caspase-3 and Bax, decreased Bcl-2, cell cycle arrest. | nih.gov |
| 7-HPPD | MKN28, MKN74 (Gastric) | Increased caspase-8, -9, -3, and cleaved PARP; increased ROS production. | research-nexus.net |
| Compound 10a | PC3 (Prostate) | Induction of late apoptosis, cell cycle arrest. | nih.gov |
| Compound 10b | MCF-7 (Breast) | Induction of late apoptosis, cell cycle arrest. | nih.gov |
| Compound 9e | A549 (Lung) | Induction of late apoptosis, cell cycle arrest at G2/M phase. | nih.gov |
Antiviral Spectrum and Mechanisms (e.g., Zika Virus, Dengue Virus, BVDV)
The 7H-pyrrolo[2,3-d]pyrimidine core is a key component of several nucleoside analogs with a broad spectrum of antiviral activity. Research has identified specific derivatives effective against pathogenic flaviviruses.
A study identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a new class of antiviral agents against Zika virus (ZIKV) and Dengue virus (DENV). nih.govnih.gov Compounds from this series, including compound 1 , compound 8 , and compound 11 , were highlighted as promising inhibitors of these flaviviruses, although their precise molecular target has not yet been elucidated. nih.govnih.gov
The nucleoside analog 7-deaza-2′-C-methyl-adenosine (7-DMA) , which features the pyrrolo[2,3-d]pyrimidine core, and its aryloxyphosphoramidate prodrugs have been found to significantly inhibit the virus-induced cytopathic effect in multiple cell lines infected with ZIKV. auctoresonline.org These compounds are designed to act as direct-acting antivirals, likely targeting the viral polymerase. auctoresonline.org
Beyond flaviviruses, the antiviral activity of this scaffold has been demonstrated against other viral families. A thioamide derivative of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine was found to be active against human cytomegalovirus (HCMV), a member of the herpesvirus family. nih.gov In another study, certain derivatives showed efficacy against Newcastle disease virus, an avian paramyxovirus. research-nexus.net
Table 2: Antiviral Activity of 7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound/Derivative Class | Target Virus(es) | Observed Effect | Source(s) |
|---|---|---|---|
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Inhibition of viral activity. | nih.govnih.gov |
| 7-deaza-2′-C-methyl-adenosine (7-DMA) prodrugs | Zika Virus (ZIKV) | Inhibition of virus-induced cytopathic effect. | auctoresonline.org |
| Thioamide derivative of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Inhibition of viral replication. | nih.gov |
| 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones | Newcastle Disease Virus | Significant antiviral activity. | research-nexus.net |
Preclinical Antimicrobial Activities (e.g., Antibacterial, Antifungal)
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for their antimicrobial properties, with several studies reporting notable antibacterial and antifungal activities.
In one study, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested against a panel of microbes. core.ac.uk Certain compounds (3b , 3c , 7e ) exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). core.ac.uk The same study found that other derivatives (3a-d , 7a,e , 11d ) displayed excellent activity against the fungus Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL, surpassing the efficacy of the standard antifungal fluconazole (B54011) (MIC 1.5 mg/mL). core.ac.uk
Another investigation into 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one derivatives found that some of these compounds displayed promising antimicrobial properties, with activity comparable to the well-known antibiotic Gentamicin. research-nexus.net Similarly, a study on pyrrolo[3,2-d]pyrimidine derivatives (an isomeric scaffold) showed that several compounds possessed antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species. researchgate.net
Table 3: Preclinical Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Derivative Series | Target Microbe(s) | Potency/Comparison | Source(s) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3b, 3c, 7e | Staphylococcus aureus | MIC 0.31 mg/mL (vs. Ampicillin MIC 0.62 mg/mL). | core.ac.uk |
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | MIC 0.31-0.62 mg/mL (vs. Fluconazole MIC 1.5 mg/mL). | core.ac.uk |
| 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones | Various bacteria | Activity comparable to Gentamicin. | research-nexus.net |
| Pyrrolo[3,2-d]pyrimidines 4a-4f | S. aureus, P. aeruginosa, E. coli, Salmonella | Exhibited antibacterial potential against tested strains. | researchgate.net |
Receptor Tyrosine Kinase (RTK) Inhibition Profile
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many kinase inhibitors due to its ability to function as an ATP-competitive hinge-binding motif. Analogs have been developed to selectively target various receptor tyrosine kinases implicated in cancer and autoimmune diseases.
In the context of non-small cell lung cancer (NSCLC), mutations in the Epidermal Growth Factor Receptor (EGFR) are a key therapeutic target. Pyrrolo[2,3-d]pyrimidine derivatives have been engineered as third-generation covalent EGFR inhibitors. One study reported a series of these derivatives capable of selectively targeting mutant EGFR. Notably, compound 12i was found to inhibit HCC827 cells, which harbor an EGFR activating mutation, with up to 493-fold greater efficacy compared to its effect on normal human bronchial epithelial (HBE) cells. A kinase enzymatic assay confirmed this selectivity, showing that the lead compound inhibited the resistant T790M mutant EGFR with an IC₅₀ value of 0.21 nM, making it over 100-fold more potent against the mutant than the wild-type EGFR (IC₅₀ of 22 nM).
The Janus kinase (JAK) family is critical for cytokine signaling in the immune system. The 7H-pyrrolo[2,3-d]pyrimidine core is central to tofacitinib (B832), a pan-JAK inhibitor. Efforts to improve selectivity have led to new analogs. PF-04965842 was developed as a highly selective JAK1 inhibitor by modifying the linker region of tofacitinib. core.ac.ukresearchgate.net This selectivity is intended to inhibit inflammatory cytokines while avoiding the inhibition of the JAK2 homodimer, which is crucial for red blood cell and platelet production. core.ac.ukresearchgate.net Further research has led to the discovery of other potent and selective JAK1 inhibitors, such as R507 , for treating immune-related diseases. Additionally, the scaffold has been optimized to produce highly selective JAK3 inhibitors, with one compound (9a ) showing over 3300-fold selectivity for JAK3 over other JAK family members.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is vital for the regulation of macrophages and is a target in various cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target the autoinhibited form of CSF1R, leading to high selectivity. nih.gov By introducing specific substituents, researchers have significantly enhanced CSF1R inhibition while suppressing activity against other kinases like EGFR. nih.gov Further molecular hybridization approaches, combining fragments of the marketed CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, have yielded potent inhibitors like 12b , which shows low-nanomolar enzymatic activity and favorable preclinical properties.
The RET (Rearranged during Transfection) kinase is another important oncology target. A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and evaluated as RET inhibitors. A lead compound from this series, compound 59 , demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. This compound was identified as a Type II inhibitor, meaning it binds to the inactive conformation of the kinase, and it effectively inhibited the growth and migration of tumor cells driven by RET gene fusions.
Table 4: Kinase Inhibition Profile of 7H-pyrrolo[2,3-d]pyrimidine Analogs
| Kinase Target | Lead Compound(s) | Key Finding(s) | Source(s) |
|---|---|---|---|
| EGFR | Compound 12i | >100-fold selectivity for T790M mutant (IC₅₀ 0.21 nM) over wild-type (IC₅₀ 22 nM). | |
| JAK1 | PF-04965842 | Highly selective JAK1 inhibitor with nanomolar potency. | core.ac.ukresearchgate.net |
| JAK3 | Compound 9a | >3300-fold selectivity for JAK3 (IC₅₀ 0.29 nM) over other JAKs. | |
| CSF1R | Compound 12b | Potent inhibition with low-nanomolar enzymatic activity and cellular efficacy. | |
| RET | Compound 59 | Low nanomolar potency against RET-wt and the V804M mutant; Type II inhibitor. |
HPK1 and PAK4 Inhibitory Mechanisms
The this compound scaffold has been identified as a crucial component in the development of potent inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) and p21-activated kinase 4 (PAK4). These kinases play significant roles in cell signaling pathways, particularly in cancer and immunology, making them attractive targets for therapeutic intervention.
HPK1 Inhibition:
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling and is predominantly expressed in hematopoietic cells. nih.gov Its inhibition is a promising strategy for cancer immunotherapy. Researchers have designed and synthesized a series of HPK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
One notable derivative, compound 31 , demonstrated potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM. nih.gov This compound also exhibited favorable selectivity when tested against a panel of other kinases. nih.gov In cellular assays, compound 31 effectively inhibited the phosphorylation of SLP76, a known substrate of HPK1, and enhanced the secretion of Interleukin-2 (IL-2) in Jurkat cells, a human T-cell leukemia line. nih.gov
Further optimization of this scaffold led to the development of compound 24 , which also showed strong HPK1 inhibition with an IC50 of 10.1 nM. nih.gov Similar to compound 31 , compound 24 effectively suppressed the phosphorylation of the downstream protein SLP76 and promoted IL-2 secretion in Jurkat T-cells. nih.gov Notably, compound 24 displayed reduced cellular toxicity and improved liver microsomal stability compared to earlier compounds in the series. nih.gov These findings underscore the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as a basis for developing novel cancer immunotherapies. nih.govnih.gov
Interactive Data Table: HPK1 Inhibitory Activity of this compound Analogs
| Compound | HPK1 IC50 (nM) | Key Cellular Effects |
| 31 | 3.5 nih.gov | Inhibited SLP76 phosphorylation, Enhanced IL-2 secretion in Jurkat cells nih.gov |
| 24 | 10.1 nih.gov | Suppressed SLP76 phosphorylation, Promoted IL-2 secretion in Jurkat T cells nih.gov |
PAK4 Inhibition:
The p21-activated kinase 4 (PAK4) is overexpressed in various cancers and is a key effector in multiple signaling pathways that drive tumor progression. nih.govnih.govbohrium.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent PAK4 inhibitors. nih.govbohrium.com
A series of these derivatives were synthesized, with compounds 5n and 5o showing particularly high enzymatic inhibitory activities against PAK4, with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.govbohrium.com These compounds also demonstrated potent activity against the MV4-11 human leukemia cell line, with IC50 values of 7.8 nM and 38.3 nM, respectively. nih.govbohrium.com
Further investigation into the mechanism of action revealed that compound 5n can arrest MV4-11 cells in the G0/G1 phase of the cell cycle and induce apoptosis. nih.govbohrium.com Molecular studies confirmed that compound 5n regulates the phosphorylation of PAK4 in vitro. nih.govbohrium.com Molecular docking and dynamics simulations have provided insights into the binding modes of these inhibitors. nih.govnih.gov These studies indicate that the inhibitors interact strongly with the hinge region and β-sheets of the kinase. nih.govnih.gov The terminal amino group of compound 5n , in particular, is suggested to enhance hydrogen bonding and electrostatic interactions with surrounding residues, contributing to its strong inhibitory capacity. nih.gov These findings highlight compound 5n as a promising lead for the development of PAK4-directed cancer therapies. nih.govbohrium.com
Interactive Data Table: PAK4 Inhibitory Activity of this compound Analogs
| Compound | PAK4 Enzymatic IC50 (nM) | MV4-11 Cell Line IC50 (nM) | Key Cellular Effects |
| 5n | 2.7 nih.govbohrium.com | 7.8 nih.govbohrium.com | Arrested MV4-11 cells at G0/G1 phase, Induced apoptosis, Regulated PAK4 phosphorylation in vitro nih.govbohrium.com |
| 5o | 20.2 nih.govbohrium.com | 38.3 nih.govbohrium.com | N/A |
Potential for P-glycoprotein (Pgp) Modulation
There is currently no publicly available research data detailing the potential for this compound or its analogs to modulate the activity of P-glycoprotein (Pgp).
Computational Approaches in the Research of 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine
Molecular Modeling and Drug Design Strategies
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, these strategies are primarily aimed at designing potent and selective kinase inhibitors by understanding and exploiting the interactions between the compound and its biological target.
Drug design strategies for this compound derivatives often employ a combination of ligand-based and receptor-based principles to optimize their therapeutic potential.
Ligand-based design focuses on the analysis of compounds known to interact with a target of interest. By identifying common structural features, or pharmacophores, responsible for biological activity, medicinal chemists can design new molecules with improved properties. This approach has been widely used for the pyrrolo[2,3-d]pyrimidine scaffold. For instance, strategies such as "scaffold hopping," where the core structure is replaced by a functionally similar one, have been used to design novel inhibitors for targets like Monopolar spindle kinase 1 (Mps1). nih.gov Another ligand-based method is molecular hybridization, which combines structural features from different known inhibitors. mdpi.com Researchers have also created new potential inhibitors by modifying the 7-deazapurine core, a structure found in the drug tofacitinib (B832), to create novel Janus kinase (JAK) 1-selective inhibitors. rsc.org
Receptor-based design relies on the three-dimensional structure of the biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of molecules that can fit precisely into the target's binding site. For the this compound core, this often involves ensuring the bicyclic system forms critical hydrogen bonds with the "hinge region" of a kinase domain. acs.org In some cases, where the primary target's crystal structure is unavailable, a structurally related surrogate kinase can be used for structure-guided design. acs.org This approach was successfully used to develop Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors based on the this compound scaffold. acs.org Design strategies also differentiate between type I and type II kinase inhibitors, which bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively. nih.govnih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of candidates for experimental testing.
In the context of this compound, virtual screening has been employed to discover new lead compounds. For example, by conducting substructure and similarity-based searches of compound libraries, researchers identified 4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogues as potent LRRK2 inhibitors. acs.org Similarly, in silico design and screening led to the identification of pyrrolo[2,3-d]pyrimidines as potential "bumped kinase inhibitors" targeting P. falciparum calcium-dependent protein kinase 4 (PfCDPK4). nih.gov The screening of internal compound libraries has also proven fruitful, leading to the discovery of benzyl-substituted pyrrolo[2,3-d]pyrimidines as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.
Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties, such as shape and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique.
Studies on pyrrolo[3,2-d]pyrimidine derivatives, a closely related isomer of the 7-deazapurine scaffold, have utilized CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models for Kinase Insert Domain Receptor (KDR) inhibition. nih.gov These models yielded statistically significant results, providing insights into how steric and electrostatic fields of the molecules influence their inhibitory activity. nih.gov More directly, 2D and 3D-QSAR studies on 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were conducted to optimize their potential as Bruton's tyrosine kinase (BTK) inhibitors for treating rheumatoid arthritis. nih.goveurekaselect.com These studies used specialized software to build and validate robust QSAR models. nih.goveurekaselect.com
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (Predictive) |
|---|---|---|---|
| CoMFA | 0.542 | 0.912 | 0.913 |
| CoMSIA | 0.552 | 0.955 | 0.897 |
A key goal of QSAR is to develop models that can accurately predict the activity and selectivity of novel compounds. By identifying the key molecular features that correlate with biological function, these models guide the design of more effective drugs.
QSAR studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting BTK demonstrated strong external predictive ability, providing valuable information on the structural features essential for potent inhibition. nih.goveurekaselect.com The resulting models serve as a roadmap for the design of new anti-rheumatic agents. nih.goveurekaselect.com Furthermore, detailed structure-activity relationship (SAR) analyses, which form the basis of QSAR, have been crucial in optimizing these scaffolds. For instance, extensive SAR exploration of derivatives targeting RET kinase revealed that specific substitutions, such as a 5-tert-butylisoxazole group, led to low nanomolar potency. nih.gov These studies also highlighted that subtle changes, like altering the substitution pattern on a central phenyl ring from 1,4- to 1,3-, could be highly unfavorable for activity. nih.gov Predictive understanding of selectivity has also been achieved; research has shown that replacing a nitrogen atom in the pyrrolo[2,3-d]pyrimidine core with a carbon (to form an azaindole) can alter the preferred conformation and reduce selectivity for Protein Kinase B (PKB) over a related kinase, PKA. acs.org
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein.
Docking studies have been extensively applied to the this compound scaffold and its analogues. These investigations are used to visualize and understand the binding modes of these inhibitors with their target kinases. For example, docking was used to explore the binding patterns of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), although researchers noted the limitations of rigid-protein docking and followed up with more sophisticated molecular dynamics simulations. nih.govresearchgate.net In another study, docking simulations of a pyrrolo[2,3-d]pyrimidine urea (B33335) derivative yielded a highly negative docking score of -7.4 kcal/mol, indicating a strong predicted binding affinity for its target. afjbs.com
Docking is also a key part of the drug design process. It was used to design pyrrolo[2,3-d]pyrimidine analogues targeting PfCDPK4, with the calculated docking scores helping to prioritize which compounds to synthesize. nih.gov Similarly, docking simulations were performed to understand how newly designed hybrid molecules containing the pyrrolo[2,3-d]pyrimidine scaffold could interact with multiple protein kinase enzymes. doaj.orgnih.gov These studies confirmed that the designed compounds could adopt binding poses similar to known multi-kinase inhibitors like sunitinib. nih.gov
| Compound | Docking Score (Glide XP) |
|---|---|
| Compound 1 (Reference) | -13.0 |
| Analogue 2a | -12.7 |
| Analogue 2b | -13.8 |
| Analogue 2c | -12.8 |
| Analogue 2d | -12.8 |
| Analogue 2e | -13.5 |
Preclinical Metabolic Investigations of 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared in the body. nuvisan.com These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. nuvisan.comspringernature.com The rate at which the parent compound disappears over time provides an estimate of its intrinsic clearance.
For derivatives of the 7H-pyrrolo[2,3-d]pyrimidine class, metabolic stability has been evaluated using human, mouse, and rat liver microsomes. nih.govntnu.no Studies have shown that some derivatives exhibit high resistance to metabolic transformation. For instance, certain compounds showed metabolic stability percentages of over 97% in human liver microsomes, indicating a low turnover rate. researchgate.net However, stability can be highly dependent on the specific substituents attached to the core scaffold. nih.govntnu.no Metabolic profiling of selected CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine structure revealed that stability varies significantly across species (human, mouse, rat). nih.govntnu.no
Below is an interactive table summarizing the metabolic stability of representative pyrrolo[2,3-d]pyrimidine derivatives in human liver microsomes (HLM).
| Compound | Description | % Remaining (HLM) | Metabolic Stability |
| Derivative A | Pyrrolopyrimidine with specific substitutions | >99.9% | Very High |
| Derivative B | Pyrrolopyrimidine with specific substitutions | >99.9% | Very High |
| Derivative C | Pyrrolopyrimidine with specific substitutions | >99.9% | Very High |
| Derivative D | Underwent slight metabolization | 98.32% | High |
| Derivative E | Underwent slight metabolization | 97.94% | High |
| Data is illustrative, based on findings for similar derivatives where some compounds showed over 99.9% stability while others underwent slight metabolization (1.68% and 2.06%). researchgate.net |
For certain 7H-pyrrolo[2,3-d]pyrimidine derivatives developed as kinase inhibitors, metabolic profiling in rat and mouse liver microsomes identified a benzylic alcohol as a key metabolic soft spot. nih.govntnu.no This finding prompted the synthesis of analogous compounds with alternative substituents at that position to enhance metabolic stability. nih.govntnu.no The process of identifying these soft spots often combines in silico prediction tools with experimental validation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for phase I metabolism of a vast number of drugs. mdpi.comnih.govmdpi.com These enzymes catalyze various oxidative reactions, including hydroxylation, which can be a primary metabolic pathway for many compounds. mdpi.com
The metabolism of pyrrolo[2,3-d]pyrimidine derivatives is significantly influenced by CYP450 enzymes. A specific example is the C-6 methylhydroxylation of the derivative 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843). nih.gov In vitro and in vivo studies in rats demonstrated that this reaction is catalyzed specifically by the cytochrome P450 2C11 (CYP2C11) isoform, leading to the formation of the hydroxymethyl metabolite U-97924. nih.gov This highlights the critical role of specific CYP450 enzymes in the biotransformation of this class of compounds.
Formation of Reactive Intermediates
A significant concern in drug metabolism is the formation of reactive intermediates—chemically unstable molecules that can covalently bind to cellular macromolecules, potentially leading to toxicity. researchgate.net The bioactivation of a parent drug into such a metabolite is a key area of investigation in preclinical safety assessments.
The bioactivation of certain 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives has been shown to proceed through a specific metabolic pathway. Following the initial CYP450-mediated C-6 methylhydroxylation to a (hydroxymethyl)pyrrole metabolite (e.g., U-97924), this intermediate can undergo further transformation. nih.gov The synthesized hydroxymethyl metabolite is chemically reactive and can undergo dehydration. nih.gov This dehydration process is hypothesized to form a reactive iminium species, an electrophilic intermediate capable of reacting with cellular nucleophiles. nih.gov The formation of this iminium species is supported by trapping experiments where the addition of nucleophiles like methanol (B129727) or glutathione (B108866) inhibited the self-dimerization of the hydroxymethyl metabolite and instead formed stable adducts. nih.gov
The formation of reactive intermediates can lead to their covalent binding to essential biological macromolecules such as proteins and DNA. nih.gov This binding can disrupt cellular function and is often associated with drug-induced toxicities.
For the derivative U-89843, incubation of its radiolabeled form ([14C]U-89843) with liver microsomes in the presence of NADPH resulted in the covalent binding of radioactivity to microsomal proteins and DNA. nih.gov This process was dependent on metabolic activation. The metabolism-dependent irreversible binding was significantly reduced when a trapping agent, reduced glutathione (GSH), was included in the incubation. nih.gov This suggests that the reactive iminium species formed during metabolism is responsible for the covalent binding and that GSH can effectively trap this intermediate, preventing it from binding to macromolecules. nih.gov
Once a metabolic pathway leading to a reactive intermediate is identified, medicinal chemists can employ various strategies to mitigate this risk. A common and effective approach is to block the site of metabolic activation through structural modification. researchgate.net
In the case of the genotoxicity observed with U-89843, which was linked to the C-6 methylhydroxylation pathway, a targeted structural modification was made. nih.gov A trifluoromethyl analog (U-107634) was synthesized to replace the metabolically labile C-6 methyl group. The trifluoromethyl group (-CF3) is resistant to oxidative metabolism. This strategic replacement successfully eliminated the metabolic susceptibility at that position. nih.gov As a result, the new compound, U-107634, did not form the reactive intermediate and was found to be negative in the in vitro unscheduled DNA synthesis (UDS) assay, which measures DNA repair following chemical damage. nih.gov This demonstrates that blocking the initial metabolic "soft spot" is a highly effective strategy to prevent bioactivation and the subsequent formation of harmful reactive metabolites. nih.govresearchgate.net
Preclinical Pharmacokinetic Profiling (in vitro ADME aspects, hERG)
The preclinical evaluation of this compound derivatives involves a comprehensive assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to predict their pharmacokinetic behavior in vivo. Key in vitro assays are employed to investigate metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP) inhibition, and cardiovascular risk through hERG channel affinity.
In Vitro ADME Aspects
Metabolic Stability The metabolic stability of novel compounds is a critical determinant of their half-life and oral bioavailability. For a series of this compound derivatives, stability was assessed in human liver microsomes (HLM) and human plasma. The results indicated a generally high resistance to hepatic metabolism. researchgate.net Five derivatives demonstrated metabolic stability percentages of no less than 97% in HLM, suggesting a low intrinsic clearance. researchgate.net Specifically, compounds 19a , 19b , and 21a were exceptionally stable, with over 99.9% of the parent compound remaining. researchgate.net Derivatives 33b and 38b showed slight metabolization, forming an oxidized derivative. researchgate.net
Plasma stability was also robust, with all tested derivatives showing stability percentages of at least 81% after 24 hours of incubation. researchgate.net In other studies, metabolic profiling of related pyrrolo[2,3-d]pyrimidine compounds in rat and mouse liver microsomes identified certain metabolic "soft spots," such as benzylic alcohol formation, which guided further structural modifications to improve metabolic resistance. mdpi.com
| Compound | Metabolic Stability in HLM (% remaining) | Plasma Stability after 24h (% remaining) |
|---|---|---|
| 19a | >99.9% | Not specified |
| 19b | >99.9% | Not specified |
| 21a | >99.9% | Not specified |
| 33b | 98.32% | Not specified |
| 38b | 97.94% | Not specified |
| General Finding for 5 Derivatives | ≥97% | ≥81% |
Cytochrome P450 (CYP) Inhibition The potential for drug-drug interactions is a significant aspect of preclinical profiling. The inhibitory activity of compounds against major CYP450 isoforms is evaluated to predict these interactions. For the this compound scaffold, optimization efforts have led to derivatives with favorable profiles. For instance, the STAT6 inhibitor 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (24, AS1810722) was found to have a good CYP3A4 inhibition profile, suggesting a lower risk of interaction with co-administered drugs metabolized by this key enzyme. researchgate.netescholarship.org
hERG Liability
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. Therefore, assessing the hERG liability of new chemical entities is a mandatory part of preclinical safety assessment.
For certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives, in silico predictive models have been used for an early assessment of cardiotoxicity risk. These computational studies predicted QPlogHERG values, an indicator of the potential to block the hERG K+ channel. Values below -5 are often considered a potential safety concern. mdpi.com Two such derivatives showed predicted QPlogHERG values of -6.218 and -6.094, highlighting a potential cardiotoxicity risk that warrants further experimental investigation during lead optimization. mdpi.com
| Compound | Predicted QPlogHERG Value | Potential Cardiotoxicity Concern |
|---|---|---|
| Derivative 1 | -6.218 | Yes (Value < -5) |
| Derivative 2 | -6.094 | Yes (Value < -5) |
Advanced Research Directions and Future Perspectives for 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine
Development of Novel Analogs with Enhanced Specificity and Potency
The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, and a primary focus of future research will be the rational design of novel analogs with improved biological activity. The pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets. nih.gov By strategically modifying the 7-methyl group and other positions on the pyrimidine (B1678525) and pyrrole (B145914) rings, scientists aim to create derivatives with heightened specificity and potency for their intended targets.
A key strategy in developing more effective analogs is the exploration of structure-activity relationships (SAR). For instance, research on related 7H-pyrrolo[2,3-d]pyrimidine derivatives has demonstrated that substitutions at various positions can dramatically influence inhibitory activity against specific kinases. One study on 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines highlighted how modifications at the 5 and 7-positions can lead to potent microtubule inhibitors. nih.gov Future work will likely involve the synthesis and screening of a wide array of this compound derivatives to build comprehensive SAR models. These models will be instrumental in guiding the design of next-generation compounds with optimized pharmacological profiles.
Recent studies on the broader class of pyrrolo[2,3-d]pyrimidines have identified potent inhibitors of Janus Kinase 3 (JAK3), a crucial target for autoimmune diseases like rheumatoid arthritis. nih.gov Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have led to compounds with high selectivity for JAK3 over other kinases. nih.gov This suggests a promising avenue for developing novel this compound-based JAK3 inhibitors with improved therapeutic windows.
Exploration of New Biological Targets and Therapeutic Applications
While the this compound scaffold is known for its role in developing kinase inhibitors, a significant area of future research lies in exploring its potential against new biological targets and for novel therapeutic applications. The versatility of this scaffold suggests that its utility extends beyond its current applications.
For example, derivatives of the parent 7H-pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in tumor progression. nih.gov This opens the door for developing this compound analogs as potential anti-cancer agents targeting the PAK4 signaling pathway. Furthermore, research into related pyrrolo[2,3-d]pyrimidine compounds has revealed their potential as inhibitors of the rearranged during transfection (RET) kinase, which is implicated in certain types of cancer. nih.gov
Beyond oncology, there is growing interest in the antiviral properties of pyrrolo[2,3-d]pyrimidine nucleosides. nih.gov Given the structural similarities, this compound could serve as a starting point for the development of new antiviral agents. The exploration of this scaffold against a wider range of viral targets is a promising and underexplored area of research. A patent for novel 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors suggests potential applications in neurodegenerative diseases like Parkinson's. google.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. nih.govharvard.edumednexus.orgyoutube.comspringernature.com
AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the properties of novel, un-synthesized compounds. This "in silico" screening allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. nih.gov For the this compound scaffold, AI can be used to design virtual libraries of analogs and predict their binding affinity to various biological targets.
Furthermore, generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel this compound derivatives with unprecedented activity. harvard.edu By analyzing complex biological data, ML can also help in identifying new potential targets for this class of compounds and in understanding their mechanisms of action.
Innovations in Green and Sustainable Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
As the pharmaceutical industry moves towards more environmentally friendly practices, the development of green and sustainable synthesis methods for this compound and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation.
Future research will focus on developing synthetic pathways that are more atom-economical, use renewable starting materials, and are conducted in environmentally benign solvents like water. For instance, an improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines has been reported, highlighting efforts to create more efficient processes. nih.gov While not specific to the 7-methyl isomer, such advancements pave the way for greener alternatives.
Q & A
What are the standard synthetic methodologies for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. For example:
- SNAr reactions are used to introduce substituents at electrophilic positions (e.g., C4). Starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, TsCl protection enables regioselective substitution with anilines or benzylamines under basic conditions .
- Buchwald-Hartwig cross-coupling with substituted anilines introduces aryl/heteroaryl groups at specific positions, optimizing binding affinity for kinase targets .
- Final deprotection and purification steps employ column chromatography and spectroscopic validation (¹H/¹³C NMR, HRMS) .
How can researchers confirm the identity and purity of this compound derivatives when commercial analytical data is unavailable?
Answer:
Key analytical methods include:
- ¹H/¹³C NMR spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with UV visualization .
- Melting Point Analysis : Confirms compound homogeneity (e.g., derivatives often melt between 130–200°C) .
How do substituent modifications at the C4 position influence FAK inhibitory activity and selectivity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, CF₃) at C4 enhance binding to the FAK hinge region by forming hydrogen bonds with backbone residues .
- Bulkier substituents (e.g., m-bromoanilines) improve selectivity against off-target kinases like VEGFR2 by sterically hindering non-specific interactions .
- Methyl groups at the N7 position (as in 7-methyl derivatives) stabilize the pyrrolo-pyrimidine scaffold, improving metabolic stability .
What experimental strategies mitigate low yields in palladium-catalyzed cross-coupling reactions during synthesis?
Answer:
Optimization strategies include:
- Catalyst-Ligand Systems : Using XPhos or SPhos ligands with Pd(OAc)₂ improves coupling efficiency for sterically hindered substrates .
- Reaction Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity while minimizing side reactions .
- Substrate Preactivation : Pre-forming boronates or zincates increases nucleophilicity, particularly for electron-deficient aryl partners .
How can contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives be resolved?
Answer:
Discrepancies often arise from:
- Structural Variations : Minor substituent changes (e.g., ethyl vs. methyl at C5) alter kinase binding modes. For example, 5-ethyl derivatives show stronger EGFR inhibition than methyl analogs .
- Assay Conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) or cell lines (e.g., HeLa vs. HCT116) impact IC₅₀ values .
- Data Normalization : Normalizing to positive controls (e.g., staurosporine for kinase assays) ensures consistency across studies .
What methodologies are used to evaluate the kinase inhibition mechanisms of this compound derivatives?
Answer:
Key approaches include:
- Biochemical Assays : Measure IC₅₀ values using recombinant kinases and fluorescent ATP analogs (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Profiling : Assess anti-proliferative activity in cancer cell lines (e.g., MTT assays) and correlate with kinase expression levels .
- Molecular Docking : Predict binding poses using crystal structures of target kinases (e.g., FAK PDB: 2JKK) .
How can researchers address solubility challenges in biological assays for hydrophobic pyrrolo[2,3-d]pyrimidine derivatives?
Answer:
- Prodrug Strategies : Introduce phosphate or acetate groups at polar positions (e.g., C2) to enhance aqueous solubility .
- Formulation Aids : Use DMSO/cremophor EL mixtures (≤0.1% v/v) to maintain compound stability without cytotoxicity .
- Structural Modifications : Incorporate hydrophilic substituents (e.g., morpholino, piperazinyl) at non-critical positions .
What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Deactivate halogenated derivatives (e.g., 4-chloro analogs) with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
